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Compound of Interest

Compound Name: PazePC-D9

Cat. No.: B1161775

Get Quote

The Molecule & The Mission
PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a specific oxidized

phospholipid (OxPL) generated during the oxidative modification of LDL (low-density

lipoprotein).[1][2][3][4] It features a truncated sn-2 fatty acid chain ending in a carboxyl group

(azelaic acid), making it a potent ligand for scavenger receptors and a critical biomarker in

atherosclerosis and inflammation research.

To quantify PazePC in complex biological matrices (plasma, tissue homogenates) via LC-

MS/MS, researchers rely on stable isotope dilution.[2] PazePC-D9 serves as the internal

standard (IS).[2][3][5] The "D9" designation typically refers to the deuteration of the choline

headgroup (

), providing a mass shift of +9 Da.

The Role of the D9 Reagent
Normalization: Corrects for extraction efficiency, ionization suppression (matrix effects), and

instrument drift.
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Differentiation: The +9 Da shift ensures the IS is spectrally distinct from the endogenous

analyte (PazePC-D0).

The Science of Isotopic Purity
In the context of PazePC-D9, "purity" is bifurcated into two distinct quality attributes:

Chemical Purity: The absence of non-PazePC molecules (e.g., Lyso-PC, unreacted azelaic

acid).

Isotopic Purity (Enrichment): The extent to which the hydrogen atoms at the labeled positions

are replaced by deuterium.[6][7]

The Isotopic Envelope
A "D9" reagent is never 100% D9. It is a distribution of isotopologues (

) governed by the synthesis efficiency.

Ideal State: 100% of molecules are

.

Real World: A Gaussian-like distribution dominated by

, but containing tails of

,

, and critically,

.

The presence of

(unlabeled PazePC) within the PazePC-D9 reagent is the single most critical impurity for
quantitative assays.

The "Cross-Talk" Phenomenon
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In high-sensitivity lipidomics, the internal standard is often spiked at concentrations significantly

higher than the endogenous analyte to ensure linearity and "swarm" active sites.

If your PazePC-D9 reagent has an isotopic purity of 99%, it implies 1% is not D9.[1][3] If that

impurity manifests as

, it creates a false signal in the analyte channel.

The Mathematical Impact
Consider a scenario where you spike PazePC-D9 at 100 nM into a sample.

Impurity: The reagent contains 0.2%

.

Interference:

.

Consequence: Your assay now has a "chemical background" of 0.2 nM. You cannot

accurately quantify endogenous PazePC below this threshold (Limit of Quantitation

degradation).

Visualizing the Interference Pathway
The following diagram illustrates how isotopic impurities propagate through an LC-MS/MS

workflow to cause quantification errors.

PazePC-D9 Reagent
(Source)

D0 Impurity
(Unlabeled PazePC)0.1 - 1%

Sample Spiking
(High Conc.)

Contains ESI Source
(Ionization)

IS Channel
(m/z 674 -> 193)Major Signal (D9)

Analyte Channel
(m/z 665 -> 184)

Interference Signal (D0)

Quantification Error
(False Positive)

Elevates Baseline

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1161775/docs?utm_src=pdf-body#defining-the-standard-isotopic-purity-in-pazepc-d9-reagents
https://cymitquimica.com/products/48-37-1650/117746-89-1/1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine/
https://pubchem.ncbi.nlm.nih.gov/compound/PAz-PC
https://www.benchchem.com/product/b1161775/docs?utm_src=pdf-body#defining-the-standard-isotopic-purity-in-pazepc-d9-reagents
https://www.benchchem.com/product/b1161775/docs?utm_src=pdf-body-img#defining-the-standard-isotopic-purity-in-pazepc-d9-reagents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1161775?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: The "Cross-Talk" Mechanism.[2][3] Minute quantities of unlabeled D0 in the D9

reagent act as a contaminant in the analyte channel, artificially raising the Limit of Quantitation

(LOQ).

Analytical Validation Protocol
To ensure the integrity of your PazePC-D9 reagent, you must validate its isotopic purity before

running clinical or experimental samples. Do not rely solely on the Certificate of Analysis (CoA).

Protocol: Isotopic Contribution Analysis
Objective: Quantify the contribution of PazePC-D9 to the PazePC-D0 (analyte) channel.[1][2][3]

Step-by-Step Methodology:

Preparation: Prepare a "Zero Sample" (Double Blank). Use a solvent or matrix substitute

(e.g., BSA in PBS) known to be free of lipids.

Spike: Add PazePC-D9 at the exact working concentration used in your assay (e.g., 200

ng/mL). Do not add any unlabeled PazePC.

Acquisition: Inject the sample into the LC-MS/MS system monitoring both transitions:

Analyte Transition:

665.4

184.1 (Phosphocholine headgroup)[2]

IS Transition:

674.5

193.1 (Deuterated headgroup)[2]

Calculation:

Acceptance Criteria:
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Parameter Strict Limit (PK/Quant) Flexible Limit (Screening)

| D0 Contribution |

|

| | Interference at LLOQ |

of LLOQ signal |

of LLOQ signal |

Synthesis & Stability Considerations
Understanding the source of PazePC-D9 helps in troubleshooting.[1][3]

Synthesis Route: Typically synthesized by coupling 1-Palmitoyl-2-hydroxy-sn-glycero-3-

phosphocholine-d9 (Lyso-PC-d9) with azelaic acid.[1][2][3]

Risk Point: If the starting Lyso-PC-d9 is impure, the final PazePC-D9 will be impure.[1][2]

[3]

Headgroup Exchange: The deuterium label on the choline methyl groups is generally stable.

However, exposure to extreme pH or enzymatic activity (phospholipases) can degrade the

molecule, though it rarely causes H-D exchange.

Transacylation: In protic solvents (methanol) over long periods, the sn-2 azelaoyl chain can

migrate to the sn-1 position or transesterify.[1][2][3] Always store PazePC-D9 in aprotic

solvents (e.g., chloroform) or at -80°C if in methanol.[1][2][3]

Determining the "Z-Number"
The Z-number represents the average number of deuterium atoms per molecule.[1][2][3] While

"D9" implies

, the actual value might be 8.92 due to

impurities.
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Impact: A lower Z-number (e.g., high

content) broadens the isotopic peak but usually does not interfere with the

channel. It mainly reduces the sensitivity of the IS channel slightly.

Summary of Key Specifications
When sourcing or validating PazePC-D9, use this checklist:

Feature Specification Reason

Chemical Identity
1-palmitoyl-2-azelaoyl-sn-

glycero-3-PC (d9)

Ensure correct isomer (sn-

glycero-3).

Label Position
Choline Headgroup (

)

+9 Da shift; yields

193 fragment.[2][3]

Isotopic Purity atom D

Minimizes

interference.[6]

D0 Abundance
Critical for low-level

quantitation.[1][2][3]

Formulation Chloroform or Ethanol solution Prevents hydrolysis/migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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